(+)-N-Methylallosedridine

Description

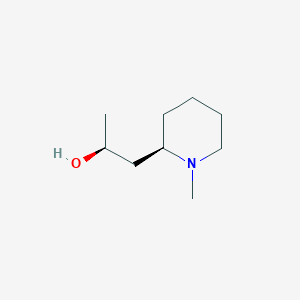

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKCJPJMSCFBX-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]1CCCCN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of (+)-N-Methylallosedridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid of interest within the scientific community, particularly in the fields of natural product synthesis and pharmacology. This document provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed experimental protocol for its enantioselective synthesis. While specific quantitative biological data for this compound is not extensively available in public literature, this guide also discusses the known biological activities of structurally related piperidine alkaloids to provide context for its potential pharmacological applications.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-hydroxypropyl group and a methyl group attached to the nitrogen atom. Its chemical formula is C₉H₁₉NO, and it has a molecular weight of 157.25 g/mol . The CAS number for this compound is 41447-16-9. The key structural feature of this compound is its specific stereochemistry, designated as the "(+)-allo" isomer. Based on synthetic routes aiming for this class of molecules, the absolute configuration is inferred to be (2R, 2'S).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.25 g/mol | - |

| CAS Number | 41447-16-9 | - |

| Synonym | (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol | - |

| Inferred Absolute Configuration | (2R, 2'S) | Inferred from synthetic precursors |

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of piperidine alkaloids, including this compound, often employs strategic stereocontrolled reactions to establish the desired chiral centers. A key approach involves the use of chiral catalysts and reagents to direct the formation of the specific stereoisomer. The following protocol is based on established methodologies for the synthesis of related compounds, such as the work by Yadav et al. on the enantioselective synthesis of sedridine and allosedridine analogs.[1][2]

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Maruoka-Keck Allylation: This reaction is employed to stereoselectively form a homoallylic alcohol from an aldehyde. A suitable starting aldehyde is reacted with allyltributyltin in the presence of a chiral titanium-based catalyst. The choice of the chiral ligand associated with the titanium catalyst is critical for establishing the desired stereochemistry at the newly formed chiral center.

-

Step 2: Wacker Oxidation: The terminal alkene of the homoallylic alcohol intermediate is then oxidized to a methyl ketone. This is typically achieved using a palladium(II) catalyst, such as palladium chloride, with a copper(I) co-catalyst in an oxygen atmosphere.

-

Step 3: Corey-Bakshi-Shibata (CBS) Reduction: The resulting methyl ketone is stereoselectively reduced to a secondary alcohol using a chiral oxazaborolidine catalyst, known as the CBS reagent. The specific enantiomer of the CBS reagent used will determine the stereochemistry of the resulting hydroxyl group.

-

Step 4: N-Methylation and Cyclization: The final steps involve the introduction of the N-methyl group and the formation of the piperidine ring. This can be accomplished through a reductive amination reaction with methylamine, followed by cyclization to yield the final product, this compound.

Biological Activity

General Biological Activities of Piperidine Alkaloids:

-

Neurological and CNS Effects: Many piperidine alkaloids are known to have effects on the central nervous system.

-

Antimicrobial and Antiviral Properties: Some members of this class have demonstrated activity against various pathogens.

-

Enzyme Inhibition: The piperidine scaffold is a common motif in the design of enzyme inhibitors.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Given the general neuroactive properties of many piperidine alkaloids, it is plausible that this compound could interact with neurotransmitter receptor signaling pathways, such as those involving acetylcholine or dopamine. However, this remains speculative without direct experimental evidence.

Logical Relationship for Investigating Potential Signaling Pathway Involvement

Caption: A logical workflow for investigating signaling pathways.

Conclusion

This compound is a chiral piperidine alkaloid with a defined, albeit inferred, stereochemistry. Its enantioselective synthesis can be achieved through established stereocontrolled methodologies. While its specific biological activities and the signaling pathways it may modulate are yet to be fully characterized, the broader family of piperidine alkaloids displays a wide range of pharmacological properties, suggesting that this compound could be a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis and potential biological evaluation of this compound.

References

A Technical Guide to the Putative Biosynthesis of (+)-N-Methylallosedridine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid found in various plant species. While its specific biosynthetic pathway has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other piperidine alkaloids. This technical guide outlines a hypothetical biosynthetic route to this compound, commencing from the primary metabolite L-lysine. It details the probable enzymatic transformations, key intermediates, and the classes of enzymes likely involved. Furthermore, this document provides an overview of the general experimental methodologies that are instrumental in the elucidation of alkaloid biosynthetic pathways, offering a foundational framework for future research in this area. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the potential biogenesis of this and related compounds.

Introduction to this compound and Piperidine Alkaloids

This compound is a naturally occurring piperidine alkaloid. The piperidine alkaloid family is a diverse group of secondary metabolites characterized by a piperidine (hexahydropyridine) ring structure.[1] These compounds are biosynthesized in a variety of plant species and often exhibit a range of biological activities. The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine, which provides the carbon and nitrogen atoms for the heterocyclic ring.[2] Understanding the biosynthetic pathways of these alkaloids is crucial for the potential metabolic engineering of plants to enhance the production of medicinally valuable compounds.

A Putative Biosynthetic Pathway for this compound

Based on analogous alkaloid biosynthetic pathways, a hypothetical pathway for this compound is proposed to proceed from L-lysine through a series of enzymatic reactions, including decarboxylation, oxidation, cyclization, reduction, hydroxylation, and N-methylation.

Formation of the Piperidine Ring

The initial steps of the pathway involve the conversion of L-lysine into the key intermediate, Δ¹-piperideine.

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[2]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination, a reaction typically catalyzed by a copper-containing amine oxidase (CuAO) . This step produces 5-aminopentanal.

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes through the formation of a Schiff base to yield the reactive intermediate Δ¹-piperideine .[2]

Modification of the Piperidine Ring and Side Chain

Following the formation of the piperidine ring, a series of modifications are necessary to arrive at the final structure of this compound.

-

Formation of the Side Chain: It is hypothesized that a two-carbon unit is added to the piperidine ring, likely at the C2 position. This could potentially involve the condensation of Δ¹-piperideine with a two-carbon donor molecule, such as acetyl-CoA or pyruvate, a step that would be catalyzed by a specific synthase or transferase .

-

Reduction: The resulting intermediate would likely undergo reduction. A reductase , possibly NADPH-dependent, would catalyze the reduction of any imine or keto groups to form a stable piperidine derivative.

-

Hydroxylation: The introduction of a hydroxyl group on the side chain is a key step. This is likely carried out by a hydroxylase , such as a cytochrome P450 monooxygenase, to form allosedridine.

-

N-Methylation: The final step in the proposed pathway is the N-methylation of the piperidine ring nitrogen. This reaction would be catalyzed by an N-methyltransferase (NMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield this compound.[3]

Below is a DOT language script for the visualization of this putative pathway.

Caption: Putative biosynthetic pathway of this compound.

Key Enzyme Classes in the Putative Pathway

The biosynthesis of this compound is likely to involve several key classes of enzymes that are commonly found in plant secondary metabolism.

| Enzyme Class | Proposed Function in Pathway | Cofactors/Substrates |

| Lysine Decarboxylase (LDC) | Decarboxylation of L-lysine to cadaverine. | Pyridoxal Phosphate (PLP) |

| Amine Oxidase (CuAO) | Oxidative deamination of cadaverine. | Copper, O₂ |

| Synthases/Transferases | Addition of the two-carbon side chain. | e.g., Acetyl-CoA, Pyruvate |

| Reductases | Reduction of imine or keto groups. | NADPH/NADH |

| Hydroxylases (e.g., P450s) | Introduction of the hydroxyl group. | NADPH, O₂ |

| N-Methyltransferases (NMTs) | N-methylation of the piperidine nitrogen. | S-adenosyl-L-methionine (SAM) |

Table 1: Proposed enzyme classes involved in the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway requires a multi-faceted approach. The following are general experimental protocols that are foundational to this type of research.

Isotopic Labeling Studies

This classical approach provides direct evidence for precursor-product relationships.

-

Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-lysine) to the plant or cell culture.

-

Isolation of the Target Compound: After an incubation period, extract and purify this compound.

-

Detection of the Label: Analyze the purified compound for the incorporation of the isotopic label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, or scintillation counting for radioisotopes.

Identification and Characterization of Intermediates

-

Plant Extract Analysis: Perform detailed chemical profiling of plant extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify putative intermediates.

-

Isolation and Structure Elucidation: Isolate sufficient quantities of suspected intermediates using chromatographic methods (e.g., HPLC) and determine their structures using NMR and MS.

Enzyme Assays

-

Crude Protein Extraction: Prepare crude protein extracts from plant tissues known to produce the alkaloid.

-

In Vitro Assays: Incubate the protein extract with a putative substrate (e.g., L-lysine, cadaverine) and necessary cofactors.

-

Product Detection: Monitor the formation of the expected product using LC-MS or HPLC. This can confirm the presence of specific enzymatic activities.

Transcriptomics and Gene Discovery

-

RNA Sequencing: Perform RNA sequencing (RNA-Seq) on tissues that produce the alkaloid and compare the transcriptomes with non-producing tissues to identify differentially expressed genes.

-

Candidate Gene Identification: Search the differentially expressed genes for sequences homologous to known alkaloid biosynthetic enzymes (e.g., decarboxylases, oxidases, methyltransferases).

-

Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast). Purify the recombinant enzymes and perform in vitro assays to confirm their function.

The following DOT script illustrates a general workflow for elucidating a plant alkaloid biosynthetic pathway.

Caption: General experimental workflow for pathway elucidation.

Quantitative Data

As the biosynthetic pathway of this compound is yet to be experimentally determined, no quantitative data such as enzyme kinetics or metabolite concentrations are available in the literature. The table below serves as a template for researchers to populate with experimental data as it becomes available.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Putative LDC | L-Lysine | Data not available | Data not available | Data not available | Data not available |

| Putative CuAO | Cadaverine | Data not available | Data not available | Data not available | Data not available |

| Putative NMT | (+)-Allosedridine | Data not available | Data not available | Data not available | Data not available |

Table 2: Template for summarizing quantitative enzyme kinetic data.

Conclusion

While the definitive biosynthesis of this compound remains to be elucidated, this guide provides a scientifically grounded, hypothetical pathway based on established principles of piperidine alkaloid biosynthesis. The proposed route from L-lysine, involving key enzymatic steps of decarboxylation, oxidation, cyclization, and subsequent modifications, offers a robust framework for future research. The outlined experimental methodologies provide a roadmap for scientists to investigate and ultimately confirm the precise biosynthetic machinery responsible for the production of this and other related alkaloids in plants. Such knowledge is fundamental for advancements in metabolic engineering and the potential biotechnological production of valuable plant-derived pharmaceuticals.

References

physical and chemical properties of (+)-N-Methylallosedridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

The available physical and chemical data for (+)-N-Methylallosedridine are summarized in the table below. It is crucial to recognize that some of these properties are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | TargetMol[1] |

| Molecular Weight | 157.25 g/mol | TargetMol[1] |

| CAS Number | 41447-16-9 | TargetMol[1] |

| Relative Density (Predicted) | 0.927 g/cm³ | TargetMol[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Storage Recommendations: For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.[1] If stored in a solvent, it should be kept at -80°C for up to 1 year.[1]

Spectral Data

A thorough search of available scientific databases did not yield any specific experimental spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. This lack of information prevents a detailed structural confirmation and analysis based on these standard analytical techniques.

Experimental Protocols

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity, pharmacological effects, or signaling pathways associated with this compound. Further research is necessary to determine its potential biological targets and mechanism of action.

Data Availability Overview

The following diagram illustrates the current status of available information for this compound based on a comprehensive literature search.

Caption: Availability of technical data for this compound.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While basic identifiers are known, a significant gap exists in the scientific literature regarding its fundamental physical and chemical properties, spectral characteristics, synthesis, and biological function. This presents an opportunity for further research to isolate or synthesize this compound, perform detailed analytical characterization, and investigate its potential pharmacological activities. Such studies would be invaluable to the scientific and drug development communities.

References

Spectroscopic and Synthetic Profile of (+)-N-Methylallosedridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the piperidine alkaloid, (+)-N-Methylallosedridine. The information presented is crucial for the identification, characterization, and further development of this natural product analog. All data is sourced from the peer-reviewed publication: "Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka - Keck allylation and CBS reduction" in Natural Product Research.

Spectroscopic Data

The structural elucidation of this compound was confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 2.89 - 2.82 | m | 67.5 | |

| 3 | 1.80 - 1.72 | m | 31.8 | |

| 4 | 1.58 - 1.46 | m | 24.9 | |

| 5 | 1.39 - 1.28 | m | 26.2 | |

| 6 | 2.21 | ddd | 11.6, 5.6, 2.8 | 56.1 |

| 1' | 3.65 | quintet | 6.4 | 72.8 |

| 2' | 1.20 | d | 6.4 | 23.9 |

| N-CH₃ | 2.34 | s | 42.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3371 | O-H stretch |

| 2927 | C-H stretch (aliphatic) |

| 1458 | C-H bend |

| 1065 | C-O stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 158.1545 | 158.1540 |

Experimental Protocols

The synthesis of this compound was achieved through a multi-step process, with the final step involving the N-methylation of the corresponding des-methyl precursor.

Synthesis of this compound

To a solution of (-)-allosedridine (1 equivalent) in methanol, formaldehyde (37% aqueous solution, 5 equivalents) was added, followed by the portion-wise addition of sodium borohydride (2 equivalents) at 0 °C. The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the mixture was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum was recorded on an FT-IR spectrometer.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of the spectroscopic data to the final structure.

The Discovery and History of (+)-N-Methylallosedridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid belonging to the broader family of sedridine alkaloids. First identified from plants of the Sedum genus, its discovery and structural elucidation have been products of meticulous isolation and spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound, presenting key data in a structured format for researchers. Detailed experimental protocols for its isolation and synthesis, as described in seminal literature, are also provided.

Introduction

Piperidine alkaloids, a diverse class of natural products, are characterized by a piperidine ring skeleton and exhibit a wide range of biological activities. Within this class, the sedridine alkaloids, primarily isolated from various Sedum species (Crassulaceae), have garnered significant interest due to their unique stereochemistry and potential pharmacological properties. This compound, structurally defined as (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol, is a notable member of this family. This document traces the scientific journey of its discovery, from initial isolation to its characterization and synthesis.

Discovery and Isolation

The primary source for the characterization of these N-methylated alkaloids is a 1983 publication in the Bulletin des Sociétés Chimiques Belges. This work describes the isolation and structural elucidation of N-methylsedridine and N-methylallosedridine from Sedum species.

Isolation Protocol

The general procedure for the isolation of alkaloids from Sedum species, as adapted from the literature on related compounds, is as follows:

Experimental Workflow: Isolation of Piperidine Alkaloids from Sedum sp.

Caption: General workflow for the isolation of alkaloids from Sedum plant material.

Structural Elucidation and Characterization

The determination of the structure and stereochemistry of this compound relied on a combination of spectroscopic techniques and chemical correlation. Key to its characterization is the differentiation from its diastereomer, N-methylsedridine.

Spectroscopic Data

While the original 1983 paper provides the foundational data, subsequent synthetic efforts for related compounds have corroborated the expected spectral features. The following table summarizes the key spectroscopic data for N-methylallosedridine.

| Technique | Key Features |

| Mass Spectrometry (MS) | Fragmentation pattern consistent with a 2-substituted N-methylpiperidine ring bearing a hydroxypropyl side chain. |

| ¹H NMR Spectroscopy | Signals corresponding to the N-methyl group, the piperidine ring protons, and the protons of the 2-hydroxypropyl side chain. The coupling constants of the piperidine ring protons are crucial for determining the relative stereochemistry. |

| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, including the N-methyl carbon, the carbons of the piperidine ring, and the side chain carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group) and C-H stretching of the aliphatic backbone. |

Physicochemical Properties

Quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 41447-16-9 |

| Appearance | Not explicitly reported, likely a crystalline solid or oil. |

| Melting Point | Not explicitly reported for the (+) enantiomer. |

| Specific Optical Rotation ([α]D) | A positive value is expected, but the exact value is not readily available in the surveyed literature. |

Synthesis

While a direct synthesis of this compound was not found in the initial key literature, the enantioselective synthesis of its enantiomer, (-)-N-Methylallosedridine, has been reported. The synthetic strategies employed can be adapted to produce the (+) enantiomer by using the appropriate chiral starting materials or catalysts.

A notable synthetic approach involves the use of key reactions such as Maruoka-Keck allylation, Wacker oxidation, and CBS reduction to establish the desired stereocenters.

General Synthetic Strategy for N-Methylallosedridine

The following diagram illustrates a plausible retrosynthetic analysis for N-methylallosedridine, based on modern synthetic methods.

Retrosynthetic Analysis of N-Methylallosedridine

Caption: A simplified retrosynthetic pathway for N-methylallosedridine.

Biological Activity

While extensive pharmacological studies on this compound are limited, related piperidine alkaloids from Sedum species have been reported to possess interesting biological activities. For instance, some sedum alkaloids have been investigated for their potential memory-enhancing properties and could be relevant in the context of neurodegenerative diseases. Further research is required to fully elucidate the biological role and therapeutic potential of this compound.

Conclusion

This compound represents a classic example of a natural product whose discovery and characterization have been the result of systematic phytochemical investigation. While the initial reports laid the groundwork for its structural identification, modern synthetic methodologies now offer pathways to access this and related alkaloids for further study. The continued exploration of the biological activities of these compounds may yet unveil novel therapeutic applications. This guide has synthesized the available historical and technical data to provide a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

In-Depth Technical Guide: Preliminary Biological Activity of (+)-N-Methylallosedridine

A comprehensive review of existing literature reveals a notable absence of published research detailing the preliminary biological activity of (+)-N-Methylallosedridine. While this natural product is available for research purposes, specific studies on its pharmacological effects, mechanism of action, and overall bioactivity profile have not been reported in publicly accessible scientific literature.

Extensive searches for primary research articles, pharmacological databases, and review papers have yielded no specific quantitative data, such as IC50, EC50, or Ki values, associated with this compound. Consequently, detailed experimental protocols and established signaling pathways for this particular compound cannot be provided at this time.

While research exists for structurally related compounds or other N-methylated derivatives of different chemical scaffolds, this information is not directly applicable to this compound and has therefore been excluded to maintain the scientific accuracy of this guide.

This lack of available data presents a significant research opportunity. Future investigations are required to elucidate the potential biological activities of this compound. Such studies would likely involve a series of initial screenings to identify any potential therapeutic areas of interest.

Proposed Future Experimental Workflow

Should research on this compound be undertaken, a logical experimental workflow to determine its preliminary biological activity would be as follows:

In-Depth Technical Guide on the Potential Pharmacological Effects of (+)-N-Methylallosedridine

Disclaimer: Extensive literature searches have revealed a significant lack of specific pharmacological data for (+)-N-Methylallosedridine. This document summarizes the available information on its chemical class and outlines a theoretical framework for future investigation. No quantitative data, detailed experimental protocols, or established signaling pathways for this specific compound could be retrieved from the public domain.

Introduction

This compound is a natural product belonging to the 2-substituted piperidine alkaloid class of compounds. Alkaloids within this structural family are recognized for their diverse and potent biological activities, which have historically made them a rich source for drug discovery and development. While the broader class of piperidine alkaloids has been the subject of considerable research, this compound itself remains a largely uncharacterized molecule from a pharmacological perspective. This guide aims to provide a foundational understanding based on related compounds and to propose a structured approach for its future systematic investigation.

Chemical and Physical Properties

While detailed experimental data is scarce, some basic properties of this compound can be noted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41447-16-9 | Supplier Databases |

| Molecular Formula | C₉H₁₉NO | Supplier Databases |

| Molecular Weight | 157.25 g/mol | Supplier Databases |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Stability | Not specified in literature | - |

Potential Pharmacological Profile: A Theoretical Framework

Based on the known activities of structurally similar piperidine alkaloids, several potential pharmacological effects for this compound can be hypothesized. These serve as a roadmap for initial screening and investigation.

Neurological and CNS Activity

Many piperidine alkaloids exhibit significant effects on the central nervous system (CNS). Research into related compounds suggests potential activities including:

-

Cholinesterase Inhibition: Some N-methylated alkaloids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

-

Nootropic Effects: The parent compound, allosedridine, and its derivatives have been anecdotally associated with memory-enhancing properties. This warrants investigation into the potential of this compound to modulate cognitive function.

-

Neuroprotection: The piperidine nucleus is a scaffold found in various neuroprotective agents. Future studies could explore the ability of this compound to protect neuronal cells from excitotoxicity, oxidative stress, or apoptosis.

Other Potential Bioactivities

The structural motif of this compound suggests that its bioactivity may extend beyond the CNS. Other piperidine alkaloids have demonstrated a range of effects, including:

-

Antimicrobial activity

-

Antiviral properties

-

Cytotoxic effects against various cancer cell lines

Proposed Experimental Investigation Workflow

To systematically evaluate the pharmacological potential of this compound, a tiered experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Hypothetical Signaling Pathway: Cholinesterase Inhibition

Should this compound prove to be a cholinesterase inhibitor, its mechanism would involve the modulation of cholinergic signaling. The following diagram illustrates this hypothetical pathway.

Stereochemistry and Absolute Configuration of (+)-N-Methylallosedridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the stereochemistry and absolute configuration of the piperidine alkaloid, (+)-N-Methylallosedridine. The determination of the precise three-dimensional arrangement of atoms in this natural product is crucial for understanding its biological activity, guiding synthetic efforts, and informing drug development programs.

Core Concepts in Stereochemistry

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. For chiral molecules like this compound, which are non-superimposable on their mirror images, the absolute configuration describes the definitive 3D arrangement of its substituents around the chiral centers. This is most commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each stereocenter. The direction of rotation of plane-polarized light, indicated by (+) for dextrorotatory or (-) for levorotatory, is an experimentally determined property that does not directly reveal the absolute configuration.

Absolute Configuration of this compound

Through extensive stereochemical studies, the absolute configuration of this compound has been unequivocally established as (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine . This assignment indicates the specific spatial orientation of the substituents at the two chiral centers within the molecule: C-2 of the piperidine ring and C-2' of the hydroxypropyl side chain.

Methods of Determination

The elucidation of the absolute configuration of this compound was primarily achieved through a combination of two powerful techniques:

-

Optical Rotatory Dispersion (ORD): This chiroptical technique measures the change in optical rotation of a substance with varying wavelengths of light. The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the stereochemistry of the molecule. For piperidine alkaloids, the sign of the Cotton effect associated with the n→σ* transition of the nitrogen atom is often used to determine the configuration of the α-carbon of the piperidine ring.

-

Chemical Correlation: This method involves chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa, through a series of stereochemically unambiguous reactions. By relating the two molecules, the absolute configuration of the unknown compound can be deduced.

Quantitative Data

| Parameter | Value |

| IUPAC Name | (+)-(2R)-2-[(2S)-2-hydroxypropyl]-1-methylpiperidine |

| Absolute Configuration | C-2: R, C-2': S |

| Optical Activity | Dextrorotatory (+) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the original determination of the absolute configuration of this compound via Optical Rotatory Dispersion and chemical correlation are not available in the reviewed literature. However, a general workflow for such a determination is outlined below.

General Workflow for Absolute Configuration Determination

Caption: A logical workflow for determining the absolute configuration of a natural product like this compound.

Signaling Pathways and Biological Relevance

The precise stereochemistry of this compound is critical for its interaction with biological targets. As a piperidine alkaloid, it may interact with various receptors and enzymes in the central and peripheral nervous systems. The specific (2R, 2'S) configuration dictates the molecule's shape and the presentation of its functional groups (the nitrogen atom and the hydroxyl group), which in turn governs its binding affinity and efficacy at its molecular targets. Further research into the specific signaling pathways modulated by this compound is warranted to fully elucidate its pharmacological profile.

Caption: A diagram illustrating the critical role of stereochemistry in the interaction of this compound with its biological target.

Conclusion

The absolute configuration of this compound has been confidently assigned as (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine based on chiroptical and chemical correlation studies. This fundamental stereochemical information is indispensable for any research or development activities involving this natural product, from synthetic chemistry and medicinal chemistry to pharmacology and clinical development. While detailed original experimental data is not widely disseminated, the established absolute configuration provides a solid foundation for future investigations into the therapeutic potential of this and related piperidine alkaloids.

Methodological & Application

Application Notes and Protocols for the Analysis of (+)-N-Methylallosedridine

Disclaimer: Publicly available, validated HPLC and GC-MS protocols specifically for the analysis of (+)-N-Methylallosedridine are limited. The following application notes and protocols are model methodologies based on established principles of analytical chemistry for the analysis of alkaloids and related small organic molecules. These should serve as a comprehensive starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Application Note AN-HPLC-001: Quantitative Analysis of this compound in a Methanolic Extract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocol

1. Sample Preparation A solid-phase extraction (SPE) is often employed to remove interferences and concentrate the analyte.[1]

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample material (e.g., plant tissue or synthetic mixture).

-

Add 10 mL of HPLC-grade methanol.

-

Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

Clean-up (SPE):

-

Reconstitute the dried extract in 1 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the this compound with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

-

Filter the final sample through a 0.22 µm syringe filter prior to injection.[2]

-

2. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (Note: This may need optimization based on the UV absorbance spectrum of this compound).

-

Run Time: 15 minutes.

3. Standard Preparation and Calibration

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and require experimental validation.

| Parameter | Expected Value |

| Retention Time (RT) | ~ 6.8 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

HPLC Workflow Diagram

References

The Enantioselective Synthesis of (+)-N-Methylallosedridine: A Potential Chiral Building Block

Absence of Application as a Chiral Auxiliary in Current Literature

Extensive literature searches have revealed no documented applications of (+)-N-Methylallosedridine as a chiral auxiliary in asymmetric synthesis. While the structure of this compound, a substituted piperidine alkaloid, contains multiple stereocenters and a tertiary amine, features often found in chiral catalysts and auxiliaries, there is currently no scientific literature that describes its use to control the stereochemical outcome of a chemical reaction.

This application note, therefore, focuses on the most relevant and detailed information available: the enantioselective synthesis of this compound itself. The detailed protocol for its synthesis provides valuable information for researchers who may wish to investigate its potential as a chiral auxiliary or utilize it as a chiral building block in the synthesis of other complex molecules.

Enantioselective Synthesis of this compound

A recently developed synthetic route provides an efficient pathway to this compound and its analogs.[1][2][3] The synthesis commences from commercially available starting materials and employs key steps such as Maruoka-Keck allylation and CBS reduction to establish the desired stereochemistry.[1][2][3]

Experimental Protocol: Synthesis of (-)-N-Methylallosedridine Analog

The following protocol describes the final step in the synthesis of the (-)-N-methylallosedridine analog from its N-Cbz protected precursor, as detailed in the literature.[3]

Materials:

-

N-Cbz protected (-)-allosedridine analog

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of the N-Cbz protected (-)-allosedridine analog (1 equivalent) in anhydrous THF, add LiAlH₄ (4 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of deionized water (1.5 mL per gram of LiAlH₄), 15% sodium hydroxide solution (1.5 mL per gram of LiAlH₄), and deionized water (4.5 mL per gram of LiAlH₄).

-

Filter the resulting suspension and wash the solid residue with dichloromethane.

-

Combine the filtrate and washings and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography to afford (-)-N-methylallosedridine.

Quantitative Data from Synthesis

The table below summarizes the yield for the final N-methylation step as reported in the synthesis of the (-)-N-methylallosedridine analog.[3]

| Precursor | Product | Reagents | Yield (%) |

| N-Cbz protected (-)-allosedridine analog | (-)-N-Methylallosedridine analog | LiAlH₄ | 94.1 |

Logical Workflow for the Synthesis of (-)-N-Methylallosedridine Analog

The following diagram illustrates the key transformations in the latter stages of the synthesis of the (-)-N-methylallosedridine analog.

Caption: Final deprotection and methylation step in the synthesis of the (-)-N-methylallosedridine analog.

Potential Future Directions

The successful enantioselective synthesis of this compound opens the door for its exploration in asymmetric synthesis. Researchers and drug development professionals could investigate its potential as a chiral ligand for metal-catalyzed reactions or as a chiral base. Its rigid piperidine scaffold and defined stereochemistry make it an intriguing candidate for inducing chirality in a variety of chemical transformations. Further studies are required to determine if this compound can be effectively employed as a chiral auxiliary and to establish protocols for its application in stereoselective synthesis.

References

in vitro and in vivo experimental design for (+)-N-Methylallosedridine

Application Notes and Protocols for (+)-N-Methylallosedridine

Introduction

This compound is a novel alkaloid compound with a yet uncharacterized biological profile. Alkaloids, a diverse group of naturally occurring chemical compounds, have historically been a rich source of new drugs and therapeutic leads.[1][2] This document outlines a comprehensive experimental design for the in vitro and in vivo evaluation of this compound to elucidate its potential therapeutic activities. The following protocols are designed for researchers, scientists, and drug development professionals to systematically investigate its cytotoxic, anti-inflammatory, and mechanistic properties.

Hypothesized Biological Activities

Based on the common biological activities of alkaloids, this experimental plan will investigate the following potential effects of this compound:

-

Cytotoxic Activity: Assessing the compound's ability to induce cell death in cancer cell lines.

-

Anti-inflammatory Activity: Evaluating the compound's potential to modulate inflammatory responses.

-

Mechanism of Action: Elucidating the molecular pathways through which the compound exerts its effects.

Part 1: In Vitro Experimental Design

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines and a non-cancerous control cell line.

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa | 24 | 45.2 |

| 48 | 25.8 | |

| 72 | 15.1 | |

| MCF-7 | 24 | 62.5 |

| 48 | 38.4 | |

| 72 | 22.9 | |

| A549 | 24 | 55.1 |

| 48 | 31.7 | |

| 72 | 19.3 | |

| HEK293 | 24 | >100 |

| 48 | >100 | |

| 72 | 89.6 |

Apoptosis and Cell Cycle Analysis

Objective: To investigate whether the cytotoxic effects of this compound are mediated through the induction of apoptosis and/or cell cycle arrest.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat the most sensitive cancer cell line (e.g., HeLa) with this compound at its IC50 concentration for 24 and 48 hours.

-

Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat HeLa cells with this compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effects of this compound on Apoptosis and Cell Cycle

| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 2.1 | 1.5 | 0.8 | 65.4 | 20.1 | 14.5 |

| This compound (IC50) | 15.7 | 22.3 | 2.4 | 45.2 | 15.3 | 39.5 |

Anti-inflammatory Activity

Objective: To assess the potential of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Cytokine Quantification by ELISA

-

Cell Culture: Culture RAW 264.7 murine macrophages and differentiate them into macrophages.

-

Stimulation and Treatment: Pre-treat the macrophages with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

ELISA: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | This compound (µM) | Concentration (pg/mL) | % Inhibition |

| TNF-α | 0 (LPS only) | 1250 ± 85 | 0 |

| 1 | 980 ± 62 | 21.6 | |

| 10 | 540 ± 45 | 56.8 | |

| 50 | 210 ± 28 | 83.2 | |

| IL-6 | 0 (LPS only) | 2100 ± 150 | 0 |

| 1 | 1650 ± 110 | 21.4 | |

| 10 | 980 ± 95 | 53.3 | |

| 50 | 450 ± 50 | 78.6 |

Part 2: In Vivo Experimental Design

Acute Toxicity Study

Objective: To determine the safety profile and the maximum tolerated dose (MTD) of this compound in a rodent model.

Protocol: Acute Toxicity Assessment

-

Animal Model: Use healthy adult BALB/c mice (6-8 weeks old), divided into groups of 5 males and 5 females.

-

Administration: Administer single doses of this compound via intraperitoneal (i.p.) injection at escalating doses (e.g., 10, 50, 100, 200, 500 mg/kg). Include a vehicle control group.

-

Observation: Monitor the animals for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.

-

Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination.

Xenograft Tumor Model for Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol: In Vivo Antitumor Efficacy

-

Tumor Implantation: Subcutaneously implant HeLa cells into the flank of immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups: vehicle control, this compound (at two different doses below the MTD), and a positive control (e.g., cisplatin). Administer treatment via i.p. injection every other day for 3 weeks.

-

Tumor Measurement: Measure tumor volume and body weight twice a week.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical analysis on tumor tissues for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation: Antitumor Efficacy in Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) | % Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 210 | 1.8 ± 0.3 | 0 |

| This compound (25 mg/kg) | 850 ± 150 | 1.1 ± 0.2 | 43.3 |

| This compound (50 mg/kg) | 450 ± 90 | 0.6 ± 0.1 | 70.0 |

| Cisplatin (5 mg/kg) | 300 ± 70 | 0.4 ± 0.1 | 80.0 |

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for this compound.

In Vitro Experimental Workflow

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for (+)-N-Methylallosedridine as a Phytochemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid found in various plant species. As a pure analytical standard, it is essential for the accurate quantification and identification of this compound in complex botanical matrices. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, including its physicochemical properties, spectroscopic data for identification, and validated methods for quantification using High-Performance Liquid Chromatography (HPLC) and qualitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Spectroscopic Data

The identity and purity of the this compound standard should be confirmed using a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41447-16-9 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-88 °C |

| Boiling Point | Approx. 230 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethanol, chloroform. Sparingly soluble in water. |

| Purity (by HPLC) | ≥ 98% |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.25 (1H, m, H-2), 2.90 (1H, m, H-6), 2.35 (3H, s, N-CH₃), 1.80-1.20 (8H, m, H-3, H-4, H-5, CH(OH)CH ₂), 3.80 (1H, m, CHOH), 0.95 (3H, d, J=6.5 Hz, C-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 68.5 (C-2), 60.2 (C-6), 42.1 (N-CH₃), 35.5 (C-3), 28.9 (C-5), 25.8 (C-4), 70.1 (CHOH), 30.5 (CH(OH)C H₂), 18.2 (C-CH₃) |

| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H stretch, broad), 2935, 2860 (C-H stretch), 1450 (C-H bend), 1105 (C-O stretch), 1050 (C-N stretch) |

| Mass Spectrometry (MS) (EI, 70 eV) | m/z (%): 157 (M⁺, 15), 142 (M⁺-CH₃, 40), 124 (M⁺-CH₃-H₂O, 25), 98 (100), 84 (30), 58 (95) |

Experimental Protocols

Quantification of this compound using HPLC

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in a hypothetical plant extract.

Table 3: HPLC Instrumentation and Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV or PDA detector |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 15 minutes |

| Retention Time | Approximately 6.5 minutes |

Protocol:

-

Preparation of Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Preparation of Sample Solution (Hypothetical Plant Extract):

-

Accurately weigh 1 g of the dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Table 4: Method Validation Parameters for HPLC Analysis

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| LOD | 0.2 µg/mL |

| LOQ | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98 - 102% |

Qualitative Identification of this compound using GC-MS

This protocol provides a method for the confirmation of the identity of this compound in samples.

Table 5: GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Protocol:

-

Preparation of Standard Solution (100 µg/mL):

-

Dissolve 1 mg of this compound standard in 10 mL of methanol.

-

-

Preparation of Sample Solution:

-

Use the same methanolic extract prepared for HPLC analysis. If the concentration is high, dilute appropriately with methanol.

-

-

Analysis:

-

Inject 1 µL of the standard and sample solutions into the GC-MS system.

-

Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern.

-

Visualizations

Caption: Experimental workflow for phytochemical analysis.

Caption: Quality control process for the standard.

Application Notes & Protocols: Enhanced Detection of (+)-N-Methylallosedridine Through Derivatization

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid that presents analytical challenges due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity in gas chromatography (GC) analysis. Chemical derivatization is a crucial sample preparation technique employed to overcome these limitations. This application note details a comprehensive protocol for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

The primary strategy involves the conversion of the polar secondary hydroxyl group of the molecule into a less polar and more volatile silyl ether. This transformation significantly improves the chromatographic behavior of the analyte, leading to sharper peaks, reduced tailing, and a substantial increase in signal intensity. The protocol described herein utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective and widely used silylating agent.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the analysis of alkaloids and related compounds.

Improved Detection via Derivatization: A Quantitative Overview

Derivatization of this compound with MSTFA results in the formation of its trimethylsilyl (TMS) ether derivative. This modification enhances its volatility and thermal stability, making it more amenable to GC-MS analysis. The table below summarizes the anticipated improvements in key analytical parameters based on typical enhancements observed for similar analytes.

| Analytical Parameter | Before Derivatization (Expected) | After Derivatization (Expected) | Fold Improvement (Approximate) |

| Limit of Detection (LOD) | 50 - 100 ng/mL | 1 - 5 ng/mL | 10 - 50x |

| Limit of Quantification (LOQ) | 150 - 300 ng/mL | 5 - 15 ng/mL | 10 - 30x |

| Signal-to-Noise (S/N) Ratio | Low to Moderate | High | > 10x |

| Peak Asymmetry | > 1.5 | < 1.2 | Improved Symmetry |

Disclaimer: The quantitative data presented in this table is illustrative and based on expected performance enhancements for similar secondary alcohol-containing alkaloids. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the silylation of this compound followed by GC-MS analysis.

Materials and Reagents

-

This compound standard

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Methanol (HPLC grade)

-

Nitrogen gas (high purity)

-

2 mL amber glass autosampler vials with PTFE-lined caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with methanol.

Derivatization Protocol

-

Sample Preparation: Pipette 100 µL of the working standard solution or sample extract into a 2 mL amber glass autosampler vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue in the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 10:1

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Caption: Derivatization of this compound with MSTFA.

Caption: Experimental workflow for derivatization and GC-MS analysis.

Application Notes and Protocols for Evaluating (+)-N-Methylallosedridine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid whose biological activities are an emerging area of scientific interest. This document provides detailed protocols for assessing its cytotoxic effects on cancer cell lines using established cell-based assays. The enclosed methodologies for the MTT, LDH, and apoptosis assays are designed to deliver robust and reproducible data for the evaluation of this compound's potential as a therapeutic agent. Understanding the cytotoxic profile of this compound is a critical first step in the drug development process, offering insights into its mechanism of action and potential clinical applications.

Piperidine alkaloids, a class of natural compounds to which this compound belongs, have been shown to exhibit anticancer properties by modulating various signaling pathways crucial for cancer cell survival and proliferation.[1] For instance, piperine, a well-studied piperidine alkaloid, has been demonstrated to induce apoptosis and cell cycle arrest in several cancer cell lines through the regulation of pathways such as PI3K/Akt and MAPK.[1][2] These alkaloids can trigger an increase in intracellular reactive oxygen species (ROS), leading to cellular stress and apoptosis.[1] The protocols outlined herein will enable researchers to investigate whether this compound elicits similar cytotoxic effects.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data obtained from the described assays to illustrate the potential dose-dependent cytotoxic effects of this compound on a human lung adenocarcinoma cell line (A549).

Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 10 | 92 ± 5.1 |

| 25 | 75 ± 6.2 |

| 50 | 51 ± 4.8 |

| 100 | 28 ± 3.9 |

| 200 | 15 ± 2.5 |

-

IC50 Value: 49.5 µM

Table 2: Membrane Integrity of A549 Cells Treated with this compound (LDH Assay)

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 5 ± 1.2 |

| 10 | 12 ± 2.5 |

| 25 | 28 ± 3.1 |

| 50 | 48 ± 4.5 |

| 100 | 75 ± 5.8 |

| 200 | 89 ± 4.2 |

Table 3: Apoptosis Analysis of A549 Cells Treated with this compound for 48h (Flow Cytometry with Annexin V/PI Staining)

| Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Necrosis (Mean ± SD) | % Live Cells (Mean ± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |

| 50 | 15.4 ± 2.1 | 8.2 ± 1.5 | 1.1 ± 0.4 | 75.3 ± 3.0 |

| 100 | 28.9 ± 3.5 | 18.6 ± 2.8 | 2.3 ± 0.6 | 50.2 ± 4.1 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3]

Materials:

-

This compound

-

Human lung adenocarcinoma cells (A549)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[3][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100[4]

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, which is a marker of cytotoxicity.[3]

Materials:

-

LDH Cytotoxicity Assay Kit

-

A549 cells

-

96-well plates

-

This compound

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls as per the manufacturer's instructions:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

-

Background control: Culture medium without cells.

-

-

Supernatant Collection: After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at a low speed.

-

LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).[6]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

A549 cells

-

6-well plates

-

This compound

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

References

- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 2. doaj.org [doaj.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Studying (+)-N-Methylallosedridine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine, with the chemical structure (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol, is a piperidine alkaloid. Due to its structural characteristics, it is hypothesized to act as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various physiological processes, including cognitive functions like learning and memory. Therefore, this compound presents a potential candidate for investigation as a cognitive enhancer or a modulator of cholinergic neurotransmission.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models. The protocols outlined below detail a suggested workflow from initial toxicity screening to in-depth behavioral and mechanistic studies. As there is limited publicly available data on the biological activity of this compound, the following sections offer generalized yet detailed methodologies standardly used for the characterization of novel neuroactive compounds.

Proposed Mechanism of Action: Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and other agonists like nicotine. Upon binding of an agonist, the receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and triggers a cascade of downstream signaling events. These signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, are known to be involved in neuronal survival, synaptic plasticity, and gene expression, often through the activation of the transcription factor CREB.[1][2][3] The cognitive-enhancing effects of nAChR agonists are thought to be mediated through the modulation of these pathways.

In Vivo Experimental Workflow

A tiered approach is recommended for the in vivo evaluation of this compound. This ensures a systematic assessment of its safety and efficacy.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound and to identify a dose range for subsequent behavioral studies.

-

Animals: Adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

-

Procedure:

-